N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine

Description

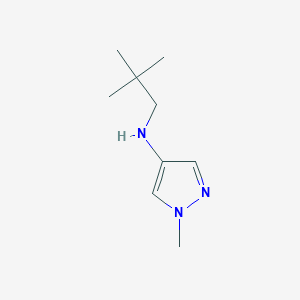

N-(2,2-Dimethylpropyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 1-methyl-substituted pyrazole core and a bulky 2,2-dimethylpropyl (neopentyl) amine group at the 4-position. The neopentyl group confers steric bulk, which may influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C9H17N3/c1-9(2,3)7-10-8-5-11-12(4)6-8/h5-6,10H,7H2,1-4H3 |

InChI Key |

KXUQYEACJBYEQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=CN(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The protocol involves a three-component reaction between a primary amine, a diketone, and O-(4-nitrobenzoyl)hydroxylamine. For N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine, the primary amine 2,2-dimethylpropylamine reacts with 2,4-pentanedione (diketone) and the hydroxylamine derivative in dimethylformamide (DMF) at 85°C.

Key Steps :

-

Condensation : The amine nucleophilically attacks the carbonyl group of the diketone, forming an enamine intermediate.

-

Cyclization : The hydroxylamine derivative facilitates ring closure, yielding the pyrazole core.

-

Workup : Purification via column chromatography or recrystallization isolates the final product.

Representative Reaction Conditions:

| Parameter | Value/Description |

|---|---|

| Amine | 2,2-Dimethylpropylamine |

| Diketone | 2,4-Pentanedione |

| Hydroxylamine Source | O-(4-Nitrobenzoyl)hydroxylamine |

| Solvent | DMF |

| Temperature | 85°C |

| Reaction Time | 2–4 hours |

| Yield | 40–50% (optimized) |

Optimization Studies

Critical parameters influencing yield include:

-

Temperature : Heating at 85°C ensures complete cyclization without side reactions.

-

Reagent Equivalents : A 1.1:1 ratio of diketone to amine maximizes product formation.

-

Additives : The presence of weak bases (e.g., triethylamine) during workup improves purity by neutralizing acidic byproducts.

Alternative Method: Cyclization with Hydrazine Derivatives

While less common, traditional cyclization methods using hydrazines remain viable. For example, methyl hydrazine can react with β-keto esters to form pyrazole rings, followed by N-alkylation with 2,2-dimethylpropyl halides. However, this route often requires harsh conditions and yields isomers that complicate purification.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Amine Route | Mild conditions, fewer steps | Moderate yields (40–50%) |

| Hydrazine Cyclization | High functional group tolerance | Low regioselectivity, complex workup |

Case Study: Synthesis of this compound

Step-by-Step Procedure

-

Reagent Preparation :

-

Workup :

-

Characterization :

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,2-dimethylpropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine can be contextualized against related pyrazole amines, as summarized below:

Table 1: Structural and Physicochemical Comparison of Pyrazole Amines

Key Observations

Substituent Effects on Reactivity and Properties: The neopentyl group in the target compound introduces significant steric hindrance compared to smaller substituents like cyclopropyl or methylthio groups. This bulk may reduce solubility in polar solvents but enhance metabolic stability in biological systems. Methylthio groups (e.g., 3-(methylthio)propyl) may confer unique electronic effects or sulfur-mediated interactions in catalysis or biochemistry .

Synthetic Accessibility :

- Copper-catalyzed amination (as used for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) achieved a modest yield (17.9%), highlighting challenges in coupling bulky amines to pyrazole cores .

- The absence of reported data for the target compound suggests that its synthesis may require optimization of catalysts (e.g., palladium vs. copper) or reaction conditions.

Spectral and Analytical Data :

- HRMS and NMR data for compounds confirm structural integrity and purity. For instance, the cyclopropyl derivative’s $ ^1H $ NMR signal at δ 8.87 corresponds to the pyridinyl proton, while HRMS validates molecular weight .

- The target compound’s spectral profile remains uncharacterized in the provided evidence, necessitating further experimental validation.

Positional Isomerism: 1,3- and 1,5-dimethylpyrazol-amines () demonstrate how substitution patterns alter electronic properties.

Research Findings and Implications

- Steric vs. Electronic Trade-offs : The neopentyl group’s steric bulk may limit the compound’s utility in applications requiring rapid diffusion (e.g., drug delivery) but could improve thermal stability in materials science.

- Biological Relevance : Pyridinyl-substituted analogs () are structurally similar to kinase inhibitors, suggesting that the target compound could be explored for analogous therapeutic targets .

- Synthetic Challenges : Low yields in related compounds underscore the need for advanced coupling strategies (e.g., flow chemistry or microwave-assisted synthesis) to improve efficiency.

Biological Activity

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, characterized by its five-membered aromatic ring containing nitrogen atoms. This compound has garnered attention for its significant biological activities, particularly as an inhibitor of specific kinases involved in cellular processes such as growth and division. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : Approximately 153.23 g/mol

- Structure : The compound features a dimethylpropyl substituent at the nitrogen atom and a methyl group at the 1-position of the pyrazole ring.

This compound primarily exhibits its biological activity through the inhibition of Monopolar spindle 1 (Mps1) kinase. Mps1 is crucial for cell cycle regulation, particularly in the transition from metaphase to anaphase during mitosis. By inhibiting this kinase, the compound can induce errors in chromosome segregation, which may have implications in cancer therapy by promoting apoptosis in cancer cells due to missegregation errors.

Antitumor Activity

Research indicates that this compound has potential antitumor properties due to its ability to disrupt normal cell division processes. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor, antimicrobial | Mps1 kinase inhibition |

| N-(2,2-dimethylpropyl)-1-ethyl-1H-pyrazol-4-amine | Antimicrobial | Enzyme inhibition |

| Piritrexim | Antitumor | DHFR inhibition |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of Mps1 Kinase : A study demonstrated that this compound effectively inhibits Mps1 kinase activity in vitro, leading to increased rates of missegregation during cell division. This finding supports its potential use as an anticancer agent.

- Antimicrobial Efficacy : Another investigation reported that derivatives of pyrazole compounds exhibited significant antibacterial activity against pathogens such as E. coli and S. aureus. This suggests that this compound may possess similar properties .

- Therapeutic Applications : The unique structural features of this compound allow it to interact with various cellular proteins and enzymes, indicating potential applications in drug development targeting specific diseases linked to dysregulated cell division and infection .

Q & A

Q. What are the common synthetic routes for N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine?

The synthesis typically involves alkylation of 1-methyl-1H-pyrazol-4-amine with a 2,2-dimethylpropyl halide (e.g., bromide or chloride). Key steps include:

- Dissolving the pyrazole amine in a polar aprotic solvent (e.g., DMSO or DMF).

- Adding a base (e.g., Cs₂CO₃ or K₂CO₃) to deprotonate the amine and facilitate nucleophilic substitution .

- Heating the reaction mixture (e.g., 35–60°C) for 24–48 hours to maximize yield .

- Purification via chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks to confirm the pyrazole ring, methyl groups, and neopentyl substituent. For example, the pyrazole C4-amine proton typically appears at δ 6.5–7.5 ppm .

- HRMS (ESI) : Verify the molecular ion ([M+H]⁺) to confirm the molecular formula (C₁₀H₂₀N₄).

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C-N vibrations (~1600 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

Store in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent oxidation or moisture absorption. Avoid exposure to strong oxidizing agents, which may degrade the pyrazole ring .

Q. What are its primary research applications?

Pyrazole derivatives like this compound are explored as:

- Pharmacophores : Targeting enzymes (e.g., kinases) or receptors due to the pyrazole core’s hydrogen-bonding capacity .

- Ligands in coordination chemistry : The amine group can bind transition metals for catalytic studies .

Q. How do structural features influence its reactivity?

The 2,2-dimethylpropyl (neopentyl) group introduces steric hindrance, reducing nucleophilic attack at the amine. The methyl group on the pyrazole ring enhances electron density, affecting regioselectivity in substitution reactions .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent screening : Test DMF vs. DMSO for solubility and reaction efficiency .

- Catalyst addition : Copper(I) bromide (CuBr) may accelerate alkylation .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time .

- In-line monitoring : Employ TLC or HPLC to track intermediate formation .

Q. How to resolve contradictions in spectral data during characterization?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by sterically hindered groups .

- X-ray crystallography : Use SHELXL for precise structural determination if crystals are obtainable .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values .

Q. What computational approaches predict its bioactivity?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase inhibitors) .

- QSAR modeling : Correlate substituent effects (e.g., neopentyl group hydrophobicity) with activity trends in pyrazole derivatives .

Q. How to design assays for evaluating its biological activity?

- Enzyme inhibition assays : Use fluorescence-based protocols (e.g., kinase Glo®) with ATP-competitive controls .

- Cytotoxicity screening : Perform MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

- Metabolic stability : Assess hepatic clearance using human liver microsomes .

Q. What mechanistic insights guide reaction pathway analysis?

- Kinetic isotope effects : Replace H₂O with D₂O to probe proton-transfer steps in alkylation .

- Intermediate trapping : Use LC-MS to identify transient species (e.g., Schiff bases) in condensation reactions .

- DFT calculations : Map energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.